Thioketene Exhibits Consistently Higher Reactivity Than Ketene Across Multiple Reaction Classes (Theoretical Benchmark)
Theoretical calculations at the G2(MP2) level of theory demonstrate that thioketene is more reactive than ketene across four distinct prototype reactions: ketene-ynol rearrangement, electrophilic addition, nucleophilic addition, and [2+2] cycloaddition [1]. This enhanced reactivity is attributed to lower strain energy and greater electrophilicity arising from sulfur substitution.
| Evidence Dimension | Comparative Reactivity (Qualitative Theoretical Assessment) |
|---|---|
| Target Compound Data | More reactive than ketene in all four reaction classes examined |
| Comparator Or Baseline | Ketene (CH₂=C=O) |
| Quantified Difference | Qualitative ordering: Thioketene > Ketene (for all reactions studied) |
| Conditions | G2(MP2) ab initio calculations; gas-phase model reactions |
Why This Matters
This computational evidence establishes thioketene's inherently higher reactivity, which is critical for applications requiring faster reaction kinetics or lower activation barriers, but also mandates rigorous control of reaction conditions to prevent unwanted side reactions.
- [1] Ma, N. L., & Wong, M. W. (2000). A Theoretical Study of the Properties and Reactivities of Ketene, Thioketene, and Selenoketene. European Journal of Organic Chemistry, 2000(8), 1411-1421. doi:10.1002/(SICI)1099-0690(200004)2000:8<1411::AID-EJOC1411>3.0.CO;2-N View Source
